molecular formula C19H18N2O3S B2736781 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide CAS No. 868376-01-6

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide

Cat. No.: B2736781
CAS No.: 868376-01-6
M. Wt: 354.42
InChI Key: YEBKIMNZKVYRBE-VXPUYCOJSA-N
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole core, methoxy groups, and an allyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, typically using allyl bromide in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy groups are introduced through methylation reactions, often using methyl iodide and a base like sodium hydride.

    Formation of the Ylidene Linkage: The final step involves the condensation of the benzo[d]thiazole derivative with 3-methoxybenzoyl chloride under basic conditions to form the ylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the ylidene linkage or the benzo[d]thiazole ring, potentially yielding amines or reduced thiazole derivatives.

    Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Epoxides, aldehydes.

    Reduction: Amines, reduced thiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, receptor modulator, or its potential as an anticancer or antimicrobial agent.

Industry

In industrial applications, the compound could be used in the development of new materials with specific electronic or optical properties. Its structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole core is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide: Similar structure but with a chloro group instead of a methoxy group.

    (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The uniqueness of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both allyl and methoxy groups, along with the benzo[d]thiazole core, provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

IUPAC Name

3-methoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-4-11-21-17-15(24-3)9-6-10-16(17)25-19(21)20-18(22)13-7-5-8-14(12-13)23-2/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBKIMNZKVYRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)OC)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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